molecular formula C21H23N3O4S B10995717 N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B10995717
M. Wt: 413.5 g/mol
InChI Key: UFZOCJNCLYYUAT-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-methoxyphenylsulfonyl group at the 1-position of the piperidine ring and an indol-4-yl substituent on the carboxamide nitrogen. This structural framework is characteristic of compounds designed for receptor modulation, as sulfonyl and heteroaromatic groups are common in medicinal chemistry for targeting enzymes or G-protein-coupled receptors .

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-13-10-15(11-14-24)21(25)23-20-4-2-3-19-18(20)9-12-22-19/h2-9,12,15,22H,10-11,13-14H2,1H3,(H,23,25)

InChI Key

UFZOCJNCLYYUAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Preparation of (1H-Indol-4-yl)Methanamine

The indole-4-amine derivative serves as the nucleophilic partner in the carboxamide coupling step. Two validated routes are prevalent:

Method A: Reductive Amination

  • Reagents : 1H-Indole-4-carbaldehyde, methylamine, sodium borohydride

  • Conditions : Methanol/water, 0°C to room temperature, nitrogen atmosphere

  • Yield : 88%

  • Purification : Acid-base extraction followed by solvent evaporation

  • Characterization : 1H NMR (δ 7.31–6.64 ppm for indole protons; δ 4.06 ppm for -CH2-NH2)

Method B: Nitrile Reduction

  • Reagents : 1H-Indole-4-carbonitrile, lithium aluminum hydride (LiAlH4)

  • Conditions : Tetrahydrofuran (THF), reflux

  • Yield : 80–94%

  • Purification : Aqueous workup with n-butanol extraction

  • Key Advantage : Higher scalability compared to reductive amination

Table 1: Comparison of (1H-Indol-4-yl)Methanamine Synthesis Methods

MethodReagentsSolventYield (%)Purity (%)
ANaBH4, MeNH2MeOH/H2O88>90
BLiAlH4THF94>95

Synthesis of 1-[(4-Methoxyphenyl)Sulfonyl]Piperidine-4-Carboxylic Acid

The sulfonylated piperidine intermediate is prepared via sulfonation of piperidine-4-carboxylic acid:

Step 1: Sulfonation

  • Reagents : Piperidine-4-carboxylic acid, 4-methoxyphenylsulfonyl chloride, triethylamine (TEA)

  • Conditions : Dichloromethane (DCM), 0°C to room temperature

  • Mechanism : Nucleophilic substitution at the piperidine nitrogen

  • Yield : 75–82% (extrapolated from)

  • Critical Note : Excess sulfonyl chloride (1.2 eq) ensures complete substitution

Step 2: Acid Workup

  • Purification : Recrystallization from ethanol/water (3:1 v/v)

  • Characterization : IR spectroscopy confirms sulfonyl (1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups

Carboxamide Coupling

Activation of the Carboxylic Acid

The sulfonylated piperidine-4-carboxylic acid is activated for coupling using carbodiimide reagents:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

  • Conditions : Anhydrous DMF, 0°C to room temperature, 3–4 hours

  • Molar Ratio : 1:1.2 (acid:amine) to drive reaction completion

Coupling with (1H-Indol-4-yl)Methanamine

  • Reagents : Activated carboxylic acid, (1H-Indol-4-yl)methanamine, TEA

  • Conditions : DMF, 12–24 hours, room temperature

  • Yield : 68–72% (extrapolated from)

  • Side Products : <5% N-acylurea (mitigated by HOBt)

Table 2: Optimization of Coupling Conditions

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature25°CBalances reaction rate and side reactions
HOBt1.1 eqSuppresses racemization and byproducts

Sulfonation and Final Purification

Sulfonyl Group Introduction (Alternative Route)

For modular synthesis, late-stage sulfonation may be employed:

  • Reagents : Piperidine-4-carboxamide intermediate, 4-methoxyphenylsulfonyl chloride

  • Conditions : DCM, TEA, 0°C → room temperature

  • Yield : 70–78%

  • Advantage : Permits orthogonal functionalization of the piperidine ring

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (1:1 → 3:1 gradient)

  • Purity : >98% (HPLC)

  • Recovery : 85–90% after column chromatography

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor

  • Benefits :

    • 20% higher yield compared to batch processes

    • Reduced reaction time (2 hours vs. 24 hours)

  • Limitation : High upfront capital cost

Green Chemistry Metrics

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact

  • Atom Economy : 81% (superior to traditional amide couplings)

Analytical Validation

Spectroscopic Confirmation

  • 1H NMR :

    • Piperidine protons: δ 1.5–3.5 ppm (multiplet)

    • Indole NH: δ 10.2 ppm (broad singlet)

  • 13C NMR :

    • Sulfonyl carbon: δ 125 ppm

    • Carboxamide carbonyl: δ 170 ppm

Mass Spectrometry

  • HRMS : m/z 451.53 [M+H]+ (calculated for C23H25N3O4S)

  • Fragmentation Pattern : Dominant peaks at m/z 274 (sulfonyl-piperidine) and m/z 160 (indole-amine)

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while nucleophilic substitution of the methoxy group can yield various substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound consists of:

  • Piperidine ring : A six-membered nitrogen-containing ring.
  • Indole group : Known for its diverse biological activities.
  • Methoxyphenyl sulfonamide moiety : Enhances the compound's chemical properties.

This unique combination allows for specific interactions with biological targets, influencing its pharmacological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the indole and piperidine structures is often associated with:

  • Inhibition of tumor growth : Studies have shown that compounds similar to N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can inhibit various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte) cells, demonstrating promising IC50 values .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Some studies have indicated that related compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group is particularly noted for enhancing antibacterial activity, making this compound a candidate for further investigation in antimicrobial drug development .

Synthesis and Development

The synthesis of this compound involves several key steps:

  • Formation of the piperidine ring .
  • Introduction of the indole and sulfonamide groups .
  • Purification and characterization using techniques such as NMR and mass spectrometry.

This complex synthesis highlights the compound's potential as a versatile building block in organic synthesis and drug development .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of piperidine derivatives, including this compound, against various cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in HeLa cells, with an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of similar compounds. In vitro assays demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism for their therapeutic effects in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group and the sulfonyl group can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Sulfonyl Group Amide Substituent Molecular Weight Synthesis Yield Key Features/Applications References
This compound 4-Methoxyphenyl Indol-4-yl Not reported Not reported Target compound N/A
1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide 4-Methoxyphenyl 4-Phenoxyphenyl 466.55 Not reported Structural analog with aryl ether
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide 3-Fluorophenyl 4-(Benzo[d]thiazol-2-yl)phenyl Not reported 47–72% Multitarget pain inhibitors
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 4-Chlorophenyl 4-Methylbenzothiazol-2-yl 450.0 Not reported Chlorophenyl variant
1-[(4-Chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]piperidine-4-carboxamide 4-Chlorophenyl 2-(1H-Indol-1-yl)ethyl 446.0 Not reported Indole-ethyl hybrid
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide None (naphthalene substituent) 4-Fluorobenzyl Not reported Not reported SARS-CoV-2 inhibitor candidate

Key Observations:

  • Sulfonyl Group Impact : The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to halogenated variants (e.g., 4-chlorophenyl in ), as methoxy groups are less electronegative and more hydrophilic.
  • Amide Substituent Diversity: Indol-4-yl (target compound) vs.
  • Synthetic Feasibility : Analogs with benzothiazole substituents (e.g., ) show moderate yields (47–72%), suggesting challenges in introducing bulky heterocycles.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely comparable to its analogs (e.g., 446–495 g/mol), adhering to Lipinski’s rule for drug-likeness.
  • Solubility : The 4-methoxyphenyl group may improve aqueous solubility relative to halogenated analogs, as seen in vs. .

Biological Activity

N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an indole group and a sulfonamide moiety , along with a methoxyphenyl group . The molecular formula is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S with a molecular weight of approximately 413.49 g/mol . This unique arrangement contributes to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymes : Similar compounds have shown significant inhibition against enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .
  • Antitumor Activity : The indole and piperidine structures are often associated with anticancer properties. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar indole-piperidine derivatives reported promising results. Compounds within this class exhibited IC50 values ranging from 2.14 µM to 6.28 µM against various cancer cell lines, indicating potent cytotoxic effects . The mechanism was linked to the induction of cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Activity

Research has shown that compounds structurally related to this compound possess antibacterial properties. For instance, derivatives evaluated for antibacterial activity demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with IC50 values comparable to established antibiotics .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Indole-Piperidine Core : This typically involves cyclization reactions that create the piperidine ring.
  • Sulfonamide Formation : The introduction of the sulfonamide group is achieved through reactions with sulfonyl chlorides.
  • Methoxy Substitution : The methoxyphenyl group is added through electrophilic aromatic substitution reactions.

These synthetic pathways highlight the complexity involved in producing this compound and underscore its potential as a versatile building block in drug development .

Comparative Analysis

CompoundBiological ActivityIC50 Values (µM)Reference
This compoundAnticancer2.14 - 6.28
Similar Indole DerivativeAntimicrobial5 - 28
Piperidine DerivativeAChE Inhibition0.63 - 2.14

Q & A

Q. What are the standard synthetic routes for N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide?

  • Methodological Answer : The compound is synthesized via a multi-step protocol:

Sulfonylation : React piperidine-4-carboxylic acid derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in EtOH/water) to form the sulfonyl-piperidine intermediate .

Carboxamide Formation : Couple the intermediate with 1H-indol-4-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
Key Optimization : Reaction time (24–48 hours) and temperature (room temperature to 60°C) are critical for yield improvement .

Q. Which spectroscopic methods are employed to characterize this compound?

  • Methodological Answer :
Technique Key Data Example Observations Reference
¹H/¹³C NMR Structural confirmationδ 7.93 (d, J = 8.5 Hz, Ar-H), δ 4.31 (s, piperidine-CH), δ 13.32 (s, OH)
IR Functional groupsPeaks at 1730 cm⁻¹ (C=O), 1687 cm⁻¹ (sulfonamide)
Elemental Analysis Purity validation%C: 49.99 (calc) vs. 50.04 (obs)

Q. What are the safety considerations when handling this compound?

  • Methodological Answer :
  • Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can low yields in the coupling reaction during synthesis be addressed?

  • Methodological Answer :
  • Solvent Optimization : Switch from polar aprotic (DMF) to microwave-assisted solvent-free conditions to enhance reaction efficiency (e.g., 1354 atm pressure, 298.15 K) .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) or additives like DMAP to reduce steric hindrance from the indole moiety .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted amines .

Q. How to resolve discrepancies in NMR data for structural confirmation?

  • Methodological Answer :
  • Dynamic Effects : Assign exchangeable protons (e.g., NH or OH) via D₂O shake tests. For example, δ 13.32 (OH) disappears upon deuteration .
  • 2D NMR : Use HSQC/HMBC to correlate indole aromatic protons (δ 7.93) with adjacent carbons and confirm regiochemistry .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G(d)) to validate assignments .

Q. What computational methods are used to validate the compound’s structure and reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts. Discrepancies >0.5 ppm require re-evaluation of tautomeric states .
  • Docking Studies : Simulate binding to carbonic anhydrase isoforms (e.g., hCA-II) to rationalize bioactivity, using AutoDock Vina with Lamarckian GA .

Q. How to design analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Core Modifications : Replace 4-methoxyphenylsulfonyl with halogenated (e.g., 4-Cl) or bulkier groups (e.g., 4-tert-butyl) to assess steric effects .
  • Bioisosteres : Substitute indole with benzimidazole or pyrrole and compare IC₅₀ values in enzyme assays .
  • Table : SAR Trends in Analog Synthesis
Modification Activity (IC₅₀, nM) Reference
4-Fluorophenyl 12.3 ± 1.2
3,5-Dichlorophenyl 8.9 ± 0.8
4-Methoxyphenyl 15.6 ± 1.5

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